molecular formula C7H7BrClF3N2 B13033485 (S)-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl

(S)-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl

Cat. No.: B13033485
M. Wt: 291.49 g/mol
InChI Key: VPOVSXUHCDQZHO-RGMNGODLSA-N
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Description

(S)-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromopyridine moiety and a trifluoroethylamine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:

    Bromination: The starting material, pyridine, undergoes bromination to introduce the bromine atom at the 4-position.

    Trifluoroethylation: The brominated pyridine is then subjected to a trifluoroethylation reaction to introduce the trifluoroethylamine group.

    Resolution: The resulting racemic mixture is resolved to obtain the (S)-enantiomer.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form for stability and ease of handling.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, solvent choice, and reaction time are carefully controlled.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(S)-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π interactions, while the trifluoroethylamine group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromopyridine: Lacks the trifluoroethylamine group, making it less versatile.

    2,2,2-Trifluoroethylamine: Lacks the bromopyridine moiety, limiting its reactivity.

    ®-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.

Uniqueness

(S)-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the combination of the bromopyridine and trifluoroethylamine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H7BrClF3N2

Molecular Weight

291.49 g/mol

IUPAC Name

(1S)-1-(4-bromopyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C7H6BrF3N2.ClH/c8-5-1-2-13-3-4(5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1

InChI Key

VPOVSXUHCDQZHO-RGMNGODLSA-N

Isomeric SMILES

C1=CN=CC(=C1Br)[C@@H](C(F)(F)F)N.Cl

Canonical SMILES

C1=CN=CC(=C1Br)C(C(F)(F)F)N.Cl

Origin of Product

United States

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